molecular formula C23H17N5Na2O6S2 B13768992 7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt CAS No. 67786-18-9

7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt

Cat. No.: B13768992
CAS No.: 67786-18-9
M. Wt: 569.5 g/mol
InChI Key: COHFAALKNDFMQZ-UHFFFAOYSA-L
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Description

Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the textile industry for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-o-toluidine, which is then coupled with 4-aminobenzenesulfonic acid. The resulting intermediate is further coupled with naphthalene-1,3-disulfonic acid to form the final product. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The compound is then isolated, purified, and converted to its disodium salt form for commercial use.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Oxidation of the azo groups can lead to the formation of nitro compounds.

    Reduction: Reduction typically results in the formation of aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.

Scientific Research Applications

Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various substrates that can interact with the azo groups, leading to changes in color or other properties. The pathways involved often include electron transfer processes that facilitate the redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Disodium 4,4’-bis(4-aminophenyl)azobenzene-2,2’-disulfonate
  • Disodium 4,4’-bis(2-sulfophenyl)azobenzene

Uniqueness

Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

67786-18-9

Molecular Formula

C23H17N5Na2O6S2

Molecular Weight

569.5 g/mol

IUPAC Name

disodium;7-[[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C23H19N5O6S2.2Na/c1-14-10-16(24)3-9-22(14)28-26-18-7-5-17(6-8-18)25-27-19-4-2-15-11-20(35(29,30)31)13-23(21(15)12-19)36(32,33)34;;/h2-13H,24H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

COHFAALKNDFMQZ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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